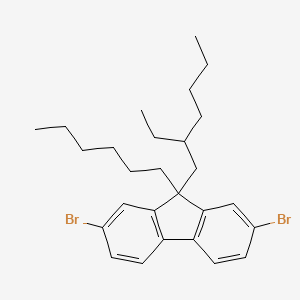
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene is an organic compound with the molecular formula C24H25I It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with two 2-propan-2-ylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene typically involves the halogenation of a precursor compound. One common method involves the reaction of 1-bromo-2-isopropylbenzene with 2,6-dichloroiodobenzene under specific conditions to yield the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the halogen exchange reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene exerts its effects involves the interaction of the iodine atom with various molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The pathways involved in these interactions depend on the specific context in which the compound is used, such as in chemical synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-1,3-dimethoxybenzene
- 2-Iodo-4-tert-octylbenzene
- Phenyliodine(III) diacetate (PIDA)
Uniqueness
2-Iodo-1,3-bis(2-propan-2-ylphenyl)benzene is unique due to its specific substitution pattern and the presence of two 2-propan-2-ylphenyl groups. This structural feature distinguishes it from other iodinated benzene derivatives and contributes to its distinct chemical and physical properties.
Properties
CAS No. |
198023-04-0 |
|---|---|
Molecular Formula |
C24H25I |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-iodo-1,3-bis(2-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C24H25I/c1-16(2)18-10-5-7-12-20(18)22-14-9-15-23(24(22)25)21-13-8-6-11-19(21)17(3)4/h5-17H,1-4H3 |
InChI Key |
RGBBQFDPUMIDMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=C(C(=CC=C2)C3=CC=CC=C3C(C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


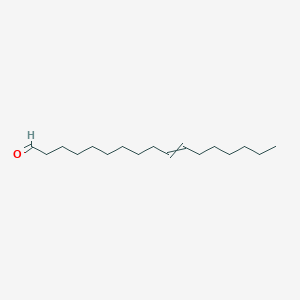


![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)

![N,N'-(Ethane-1,2-diyl)bis[3-(diphenylphosphanyl)propanamide]](/img/structure/B12559893.png)
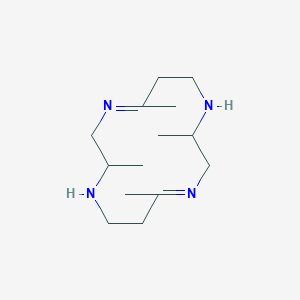
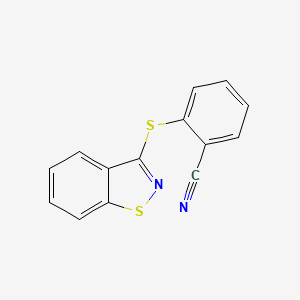
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
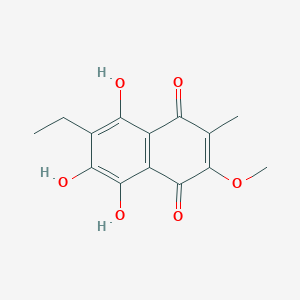
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)
